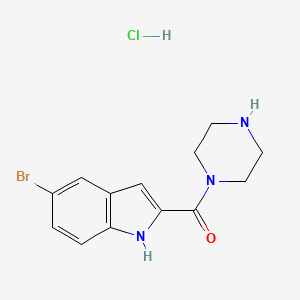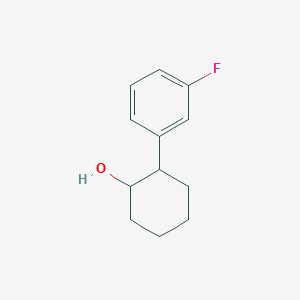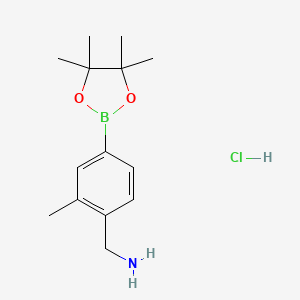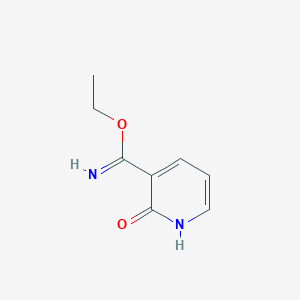
3-Bromo-5-(o-tolyloxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-5-(2-methylphenoxy)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the third position and a 2-methylphenoxy group at the fifth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2-methylphenoxy)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 3-bromopyridine and 2-methylphenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under reflux conditions to facilitate the coupling process.
Industrial Production Methods
For industrial-scale production, the synthetic route may be optimized to improve yield and reduce costs. One such method involves the bromination of pyridine derivatives using hydrobromic acid and hydrogen peroxide, followed by purification steps to isolate the desired product . This method is advantageous due to its simplicity and the availability of reagents.
化学反应分析
Types of Reactions
3-bromo-5-(2-methylphenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various substituted pyridines .
科学研究应用
3-bromo-5-(2-methylphenoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Materials Science: The compound is used in the synthesis of organic materials with specific electronic properties, which are useful in the development of organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
作用机制
The mechanism of action of 3-bromo-5-(2-methylphenoxy)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity . This inhibition can modulate various cellular pathways, making it a valuable tool in the study of signal transduction and disease mechanisms.
相似化合物的比较
Similar Compounds
3-bromo-5-methoxypyridine: Similar in structure but with a methoxy group instead of a 2-methylphenoxy group.
3-bromo-5-iodopyridine: Contains an iodine atom at the fifth position instead of a 2-methylphenoxy group.
Uniqueness
3-bromo-5-(2-methylphenoxy)pyridine is unique due to the presence of the 2-methylphenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of specific biological interactions.
属性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC 名称 |
3-bromo-5-(2-methylphenoxy)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-9-4-2-3-5-12(9)15-11-6-10(13)7-14-8-11/h2-8H,1H3 |
InChI 键 |
HTSDPKXNEFWJPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OC2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B13920046.png)



![Pyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13920068.png)


![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)

![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)
![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)

![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)

